molecular formula C11H15Cl2NO B13312563 4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol

4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol

Cat. No.: B13312563
M. Wt: 248.15 g/mol
InChI Key: XFGRZBKLBKDYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula C11H15Cl2NO and a molecular weight of 248.15 g/mol . This compound is characterized by the presence of a 3,5-dichlorophenyl group attached to a butanol backbone through a methylamino linkage. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 3,5-dichlorobenzylamine with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with consistent quality .

Chemical Reactions Analysis

Types of Reactions

4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a 3,5-dichlorophenyl group and a butanol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

4-[(3,5-dichlorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H15Cl2NO/c1-8(15)2-3-14-7-9-4-10(12)6-11(13)5-9/h4-6,8,14-15H,2-3,7H2,1H3

InChI Key

XFGRZBKLBKDYDW-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC(=CC(=C1)Cl)Cl)O

Origin of Product

United States

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